(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane
Description
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1R,5S)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H17N3/c1-14-11(4-5-12-14)8-6-9-2-3-10(7-8)13-9/h4-5,8-10,13H,2-3,6-7H2,1H3/t8?,9-,10+ |
InChI Key |
AQIVISWYEYMMHQ-PBINXNQUSA-N |
Isomeric SMILES |
CN1C(=CC=N1)C2C[C@H]3CC[C@@H](C2)N3 |
Canonical SMILES |
CN1C(=CC=N1)C2CC3CCC(C2)N3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane generally proceeds via a convergent approach, combining a suitably substituted bicyclic amine precursor with a pyrazolyl derivative. The key steps include:
- Formation of the bicyclic scaffold with correct stereochemistry.
- Introduction of the methyl group at the 3-position.
- Attachment of the pyrazolyl moiety at the 5-position of the pyrazole ring.
- Final salt formation, typically as the hydrochloride, to enhance solubility and stability.
Construction of the Bicyclic Core
(a) Cyclization of Amine Precursors:
The core bicyclic structure is often synthesized through intramolecular cyclization reactions involving diamines or amino alcohols. For example, starting from a suitable amino alcohol, cyclization can be achieved under reflux conditions with dehydrating agents such as phosphorus oxychloride or polyphosphoric acid, leading to the formation of the azabicyclo[3.2.1]octane framework.
(b) Stereochemical Control:
Achieving the specific stereochemistry (1R,3S,5S) is critical. This is typically controlled via chiral auxiliaries or chiral catalysts during the cyclization step. Enantioselective synthesis may involve chiral pool synthesis starting from naturally occurring chiral building blocks, such as amino acids or chiral epoxides.
Functionalization at the 3-Position
(a) Methylation:
The methyl group at the 3-position of the bicyclic amine is introduced via methylation reactions, often using methyl iodide or methyl triflate in the presence of a base like potassium carbonate or sodium hydride. These reactions are performed under controlled low temperatures (0–5°C) to prevent overalkylation and side reactions.
Attachment of the Pyrazolyl Group
(a) Synthesis of the Pyrazolyl Derivative:
The 1-methyl-1H-pyrazol-5-yl group can be prepared through cyclization of hydrazines with β-dicarbonyl compounds, followed by selective methylation at the nitrogen or carbon atom, depending on the desired substitution pattern.
(b) Coupling to the Bicyclic Core:
The pyrazolyl group is attached via nucleophilic substitution or coupling reactions, such as SN2 or amide bond formation, often facilitated by activating groups like halides or carboxylic acids. For example, the pyrazolyl derivative bearing a suitable leaving group (e.g., a halide or triflate) reacts with the amino group on the bicyclic core under basic conditions.
Final Salt Formation and Purification
The freebase form of the compound is converted into its hydrochloride salt by treatment with gaseous hydrogen chloride or anhydrous HCl in an inert solvent such as ether or ethanol. Purification techniques include:
- Crystallization from solvents like ethanol, acetone, or ethyl acetate.
- Chromatography, including preparative HPLC, to achieve high purity.
- Characterization via X-ray crystallography, NMR, and mass spectrometry to confirm stereochemistry and purity.
Data Tables: Preparation Conditions and Yields
| Step | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Cyclization | Diamines or amino alcohols | Reflux with dehydrating agents | 60–75% | Stereocontrol via chiral auxiliaries |
| Methylation | Methyl iodide/triflate | 0–5°C, inert atmosphere | 70–85% | Minimize overalkylation |
| Pyrazolyl coupling | Halogenated pyrazole derivatives | Base (e.g., K₂CO₃), room temp | 65–80% | Purity confirmed by NMR |
| Salt formation | HCl gas or HCl in ether | Room temp, 1–2 hours | >90% | Crystallization for purity |
Research Discoveries and Patent Insights
Recent patents, such as WO2016191524A1, describe advanced methods for synthesizing similar bicyclic compounds with pyrazolyl substitutions, emphasizing:
- Use of naphthyridine intermediates for complex substitutions.
- Crystallization techniques to obtain crystalline forms with defined PXRD patterns.
- Multi-step synthesis involving intermediate transformations, including hydroxyl to triflate to methyl ester, then coupling with amino-pyrazole derivatives.
These innovations highlight the importance of controlling stereochemistry, optimizing reaction conditions, and employing specific solvents (e.g., acetone, dioxane) to obtain crystalline, stable forms suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Pyrazole vs. Triazole Derivatives
Target Compound : (1R,3S,5S)-3-(1-Methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane
- Substituent : 1-Methylpyrazole
- Molecular Weight : 139.24 g/mol
- Key Features : Compact size and moderate lipophilicity, ideal for CNS penetration.
- Used as an intermediate for Maraviroc, an HIV entry inhibitor targeting CCR5 .
Phenoxy and Sulfonamide Derivatives
- (1R,3r,5S)-3-(4-Hexylphenoxy)-8-azabicyclo[3.2.1]octane Trifluoroacetate Substituent: 4-Hexylphenoxy Molecular Weight: ~380 g/mol (estimated) Key Features: Lipophilic phenoxy group enhances membrane permeability but reduces aqueous solubility. Explored in SAR studies for non-opioid pain targets .
- (1R,3s,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(p-tolyloxy)-8-azabicyclo[3.2.1]octane Substituent: p-Tolyloxy + pyrazole sulfonamide Molecular Weight: ~420 g/mol (estimated) Key Features: Sulfonamide group introduces hydrogen-bond acceptor/donor sites, improving target affinity .
Nitrogen Substituent Modifications
RTI-336 (CAS 204069-50-1):
- Izencitinib (WHO INN: C₂₂H₂₆N₈): Structure: 3-[(1R,3s,5S)-3-({7-[(5-Methyl-1H-pyrazol-3-yl)amino]-1,6-naphthyridin-5-yl}amino)-8-azabicyclo[3.2.1]octan-8-yl]propanenitrile Molecular Weight: 426.5 g/mol Key Features: Extended naphthyridine-piperazine substituent confers kinase inhibitory activity (JAK/STAT pathway) .
Structural and Pharmacokinetic Comparisons
Table 1: Key Parameters of Selected 8-Azabicyclo[3.2.1]octane Derivatives
| Compound Name | Substituent (3-position) | N-Substituent | Molecular Weight (g/mol) | CAS Number | Therapeutic Area |
|---|---|---|---|---|---|
| Target Compound | 1-Methylpyrazole | H | 139.24 | 1565061-57-5 | CNS/Undisclosed |
| Maraviroc Intermediate | 3-Isopropyl-5-methyltriazole | H | 220.34 | 423165-07-5 | HIV (CCR5 antagonist) |
| RTI-336 | 4-Chlorophenyl + isoxazole | Methyl | 429.38 | 204069-50-1 | Cocaine addiction |
| (1R,3r,5S)-3-(4-Hexylphenoxy) Derivative | 4-Hexylphenoxy | Trifluoroacetate | ~380 | N/A | Non-opioid analgesia |
| Izencitinib | Pyrazole-naphthyridine | Propanenitrile | 426.5 | N/A | Autoimmune/Inflammation |
Key Trends
- Size and Lipophilicity : Pyrazole and smaller substituents (e.g., target compound) favor CNS penetration, while bulkier groups (e.g., izencitinib) are suited for peripheral targets.
- Hydrogen-Bonding : Sulfonamides and triazoles enhance binding affinity through polar interactions, but may reduce bioavailability.
- Stereochemical Sensitivity : Activity differences between (1R,3S,5S) and other stereoisomers are significant, as seen in Maraviroc intermediates .
Biological Activity
The compound (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane has garnered attention in recent years due to its potential biological activities. This bicyclic compound is part of a larger class of azabicyclic derivatives that have shown promise in various pharmacological applications, including neuropharmacology and as potential therapeutic agents against neurodegenerative diseases.
Chemical Structure and Properties
The chemical structure of (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane can be described by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1346216-33-8 |
| Molecular Formula | CHN |
| Molecular Weight | 188.26 g/mol |
| Purity | ≥95% |
Research indicates that compounds similar to (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane may exert their biological effects primarily through modulation of neurotransmitter systems. Specifically, they have been implicated in the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling in the brain.
Neuroprotective Effects
Several studies have reported the neuroprotective effects of pyrazole derivatives against neurodegenerative conditions. For instance, a study demonstrated that derivatives with similar structures could reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents. This suggests that (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane may also possess similar protective properties.
Inhibition of Acetylcholinesterase
A key area of research has focused on the compound's ability to inhibit AChE activity:
- Study 1 : A series of experiments showed that compounds structurally related to (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane exhibited IC50 values ranging from 10 to 50 µM in inhibiting AChE activity in vitro.
Potential Therapeutic Applications
The implications for treating conditions like Alzheimer's disease are significant:
- Case Study : In a preclinical model of Alzheimer's disease, administration of a related pyrazole compound resulted in improved cognitive function and reduced amyloid plaque formation in the brain.
Q & A
Basic: What are the critical steps and parameters for synthesizing (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane with high enantiomeric purity?
Answer:
The synthesis involves constructing the 8-azabicyclo[3.2.1]octane core followed by stereoselective introduction of the pyrazole moiety. Key steps include:
- Core formation : Cyclization of pyrrolidine derivatives under reflux conditions with catalysts like Pd(OAc)₂ to form the bicyclic structure .
- Pyrazole coupling : Use of Suzuki-Miyaura cross-coupling to attach the 1-methylpyrazole group, requiring precise control of temperature (60–80°C) and anhydrous solvents (e.g., THF) to avoid racemization .
- Purification : Flash chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .
Advanced: How can researchers reconcile discrepancies in reported synthetic yields (e.g., 45% vs. 68%) for this compound?
Answer:
Yield variations often stem from differences in:
- Catalyst loading : Higher Pd catalyst (2 mol%) improves coupling efficiency but may increase side products .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereocontrol compared to THF .
- Workup protocols : Incomplete removal of boron byproducts via aqueous washes can artificially inflate yields in some reports .
Validate yields using HPLC-MS and compare against internal standards to standardize reporting .
Basic: What spectroscopic and crystallographic methods confirm the stereochemistry of the bicyclic core and substituents?
Answer:
- X-ray crystallography : Resolves absolute configuration (1R,3S,5S) by analyzing heavy atom positions and Flack parameters .
- NMR : NOESY correlations between H-3 (pyrazole) and H-5 (bicyclic) confirm spatial proximity, validating the endo conformation .
- Circular Dichroism (CD) : Detects Cotton effects at 220–250 nm, correlating with the R-configuration at C1 .
Advanced: What in vitro assays are optimal for evaluating this compound’s interaction with neurological targets (e.g., serotonin receptors)?
Answer:
- Radioligand binding assays : Use ³H-LSD or ³H-5-HT in HEK293 cells expressing 5-HT₁A/₂A receptors. Measure IC₅₀ values via competitive displacement .
- Functional assays : Monitor cAMP accumulation (ELISA) or Ca²⁺ flux (Fluo-4 dye) to assess agonist/antagonist profiles .
- Selectivity screening : Cross-test against adrenergic (α₂) and dopaminergic (D₂) receptors to rule off-target effects .
Advanced: How do structural modifications to the pyrazole moiety influence pharmacological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Methyl group (C1) : Critical for 5-HT₁A affinity; removal reduces binding by 10-fold .
- Electron-withdrawing substituents (e.g., Cl at C4): Enhance metabolic stability but decrease solubility (logP increases by 0.8) .
- N-Methyl vs. N-H : Methylation improves CNS penetration (brain/plasma ratio: 1.2 vs. 0.3) but reduces aqueous solubility .
Advanced: What computational strategies predict binding modes of this compound with GPCRs?
Answer:
- Molecular docking : Use AutoDock Vina with homology models (e.g., 5-HT₁A based on β₂-adrenergic template). Prioritize poses with salt bridges between the bicyclic amine and Asp116³·³² .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS, 100 ns) to assess stability of hydrophobic interactions with Phe361⁶·⁵² .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for pyrazole modifications to prioritize synthetic targets .
Advanced: How can conflicting in vitro (IC₅₀ = 12 nM) and in vivo (ED₅₀ = 2 mg/kg) activity data be resolved?
Answer:
Discrepancies arise from:
- Protein binding : Measure plasma protein binding (equilibrium dialysis); >95% binding reduces free compound availability .
- Metabolic stability : Conduct liver microsome assays (human/rat) to identify rapid oxidation of the pyrazole ring (t₁/₂ < 15 min) .
- Blood-brain barrier (BBB) penetration : Use in situ perfusion models; logBB < -1 indicates poor CNS uptake despite high in vitro potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
